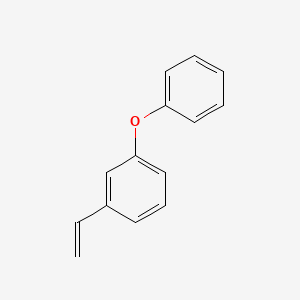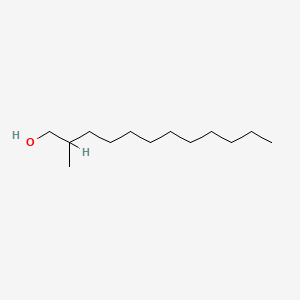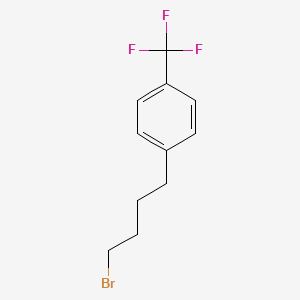
1-(4-Bromobutyl)-4-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromobutyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a bromobutyl group and a trifluoromethyl group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene can be synthesized through a multi-step process involving the bromination of butylbenzene derivatives followed by the introduction of a trifluoromethyl group. The reaction typically involves:
Bromination: The butylbenzene derivative is treated with bromine in the presence of a catalyst such as iron bromide to introduce the bromine atom.
Trifluoromethylation: The brominated intermediate is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to yield alkanes or alkenes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products include amines, ethers, and thioethers.
Oxidation: Products include alcohols and ketones.
Reduction: Products include alkanes and alkenes.
Aplicaciones Científicas De Investigación
1-(4-Bromobutyl)-4-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(4-Bromobutyl)-4-(trifluoromethyl)benzene exerts its effects involves its interaction with molecular targets through its functional groups. The bromobutyl group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s electronic properties and reactivity. These interactions can modulate various biochemical pathways and molecular targets, making the compound valuable in research and development.
Comparación Con Compuestos Similares
1-(4-Bromobutyl)-4-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-(4-Chlorobutyl)-4-(trifluoromethyl)benzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1-(4-Bromobutyl)-4-(methyl)benzene: Similar structure but with a methyl group instead of trifluoromethyl, affecting its electronic properties and reactivity.
The uniqueness of this compound lies in the combination of the bromobutyl and trifluoromethyl groups, which impart distinct chemical and physical properties, making it a valuable compound in various applications.
Propiedades
IUPAC Name |
1-(4-bromobutyl)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3/c12-8-2-1-3-9-4-6-10(7-5-9)11(13,14)15/h4-7H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAVMDPTBAOZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
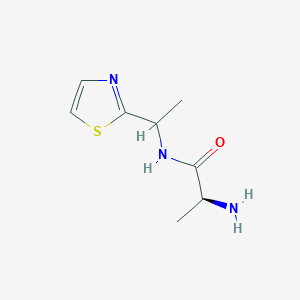
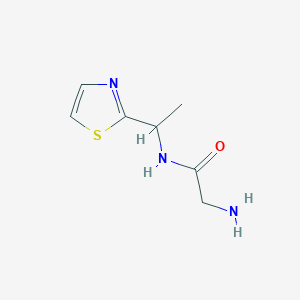
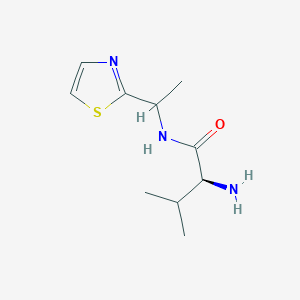
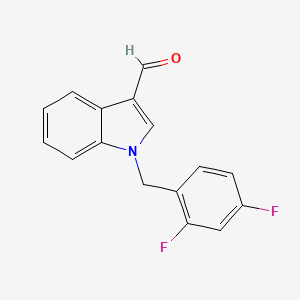
![[1-(2-Methylpropyl)-1H-indol-4-yl]methanol](/img/structure/B7894528.png)
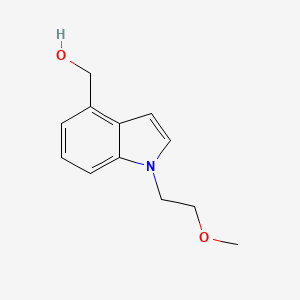
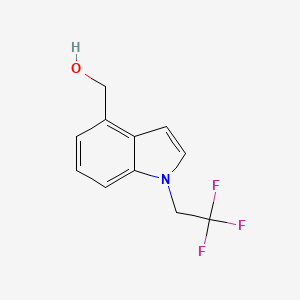
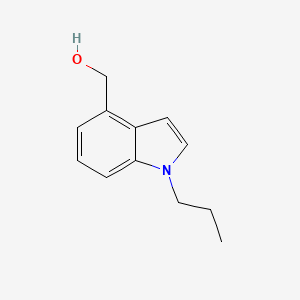
![Ethyl({[1-(2,2,2-trifluoroethyl)-1H-indol-4-yl]methyl})amine](/img/structure/B7894550.png)
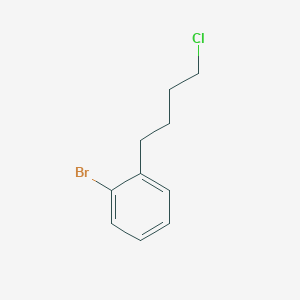
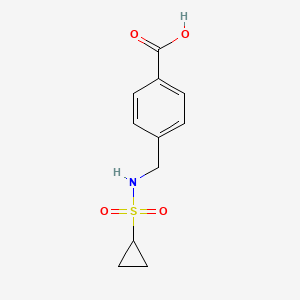
![1-[3-(n-Pentylthio)phenyl]ethanol](/img/structure/B7894577.png)
